2-(1-benzyl-2-methyl-6-phenyl-1,4-dihydropyridin-4-ylidene)propanedinitrile
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Overview
Description
2-(1-benzyl-2-methyl-6-phenyl-1,4-dihydropyridin-4-ylidene)propanedinitrile is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. Its distinct molecular configuration allows for diverse applications, making it a subject of study in drug development, catalysis, and photovoltaics.
Preparation Methods
The synthesis of 2-(1-benzyl-2-methyl-6-phenyl-1,4-dihydropyridin-4-ylidene)propanedinitrile typically involves a series of organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(1-benzyl-2-methyl-6-phenyl-1,4-dihydropyridin-4-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(1-benzyl-2-methyl-6-phenyl-1,4-dihydropyridin-4-ylidene)propanedinitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, including polymers and photovoltaic cells.
Mechanism of Action
The mechanism by which 2-(1-benzyl-2-methyl-6-phenyl-1,4-dihydropyridin-4-ylidene)propanedinitrile exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting cellular processes and functions .
Comparison with Similar Compounds
2-(1-benzyl-2-methyl-6-phenyl-1,4-dihydropyridin-4-ylidene)propanedinitrile can be compared with other similar compounds, such as:
1-Benzyl-2-methyl-6-phenylpyridin-4-ylidene: This compound shares a similar core structure but lacks the propanedinitrile group.
2-Methyl-6-phenylpyridin-4-ylidene: This compound is similar but lacks both the benzyl and propanedinitrile groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-benzyl-2-methyl-6-phenylpyridin-4-ylidene)propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3/c1-17-12-20(21(14-23)15-24)13-22(19-10-6-3-7-11-19)25(17)16-18-8-4-2-5-9-18/h2-13H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGGYDDSXOWRNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)C=C(N1CC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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